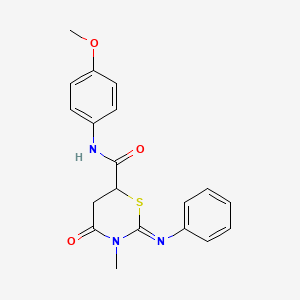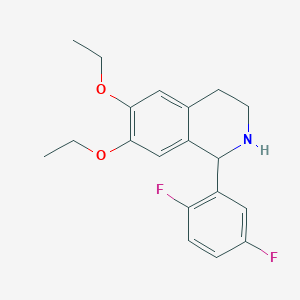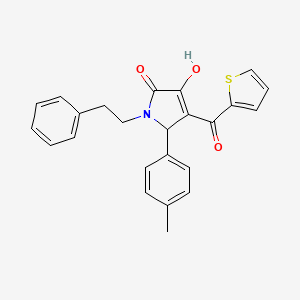![molecular formula C17H13Cl2F3N4O B11514806 5-(3,4-dichlorophenyl)-N-propyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11514806.png)
5-(3,4-dichlorophenyl)-N-propyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,4-Dichlorophenyl)-N-propyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a synthetic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-dichlorophenyl)-N-propyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-amino-1H-pyrazole-4-carboxamide with 3,4-dichlorobenzaldehyde and trifluoromethyl ketone in the presence of a suitable catalyst . The reaction is carried out under reflux conditions, and the product is purified using standard chromatographic techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters. The use of continuous flow reactors and advanced purification methods such as high-performance liquid chromatography (HPLC) ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-Dichlorophenyl)-N-propyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents on the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
5-(3,4-Dichlorophenyl)-N-propyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes. For example, it has been shown to inhibit CDK2, a key enzyme involved in cell cycle regulation . The inhibition occurs through the binding of the compound to the active site of the enzyme, preventing its interaction with natural substrates. This leads to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of compounds with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for their enzyme inhibitory properties.
Uniqueness
5-(3,4-Dichlorophenyl)-N-propyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both dichlorophenyl and trifluoromethyl groups enhances its potency and selectivity as an enzyme inhibitor.
Properties
Molecular Formula |
C17H13Cl2F3N4O |
|---|---|
Molecular Weight |
417.2 g/mol |
IUPAC Name |
5-(3,4-dichlorophenyl)-N-propyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C17H13Cl2F3N4O/c1-2-5-23-16(27)13-8-15-24-12(9-3-4-10(18)11(19)6-9)7-14(17(20,21)22)26(15)25-13/h3-4,6-8H,2,5H2,1H3,(H,23,27) |
InChI Key |
FKHBXZSBTABKMB-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=NN2C(=CC(=NC2=C1)C3=CC(=C(C=C3)Cl)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![16-nitro-13-phenyl-11-thia-2,9,20-triazapentacyclo[10.8.0.02,10.03,8.014,19]icosa-1(20),3,5,7,9,12,14(19),15,17-nonaene](/img/structure/B11514725.png)
![(2Z)-2-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-6,7,8,9-tetrahydro-5H-[1]benzothieno[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-1,5(2H)-dione](/img/structure/B11514734.png)
![1-[4-(4-Acetylpiperazin-1-yl)-3-fluorophenyl]butan-1-one](/img/structure/B11514739.png)


![2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B11514759.png)

![1,3-dimethyl-8-(3-methylphenyl)-7-(thiophen-2-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11514769.png)
![3-[4-(Adamantan-1-YL)piperazin-1-YL]-1-[4-(chlorodifluoromethoxy)phenyl]pyrrolidine-2,5-dione](/img/structure/B11514771.png)
![N-{4-[2-(4-ethylphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}acetamide](/img/structure/B11514774.png)

![1-[4-cyclohexyl-5-(1H-indol-3-yl)-1-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone](/img/structure/B11514796.png)
![3-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11514799.png)
![1-benzyl-N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-1H-benzimidazol-2-amine](/img/structure/B11514800.png)
